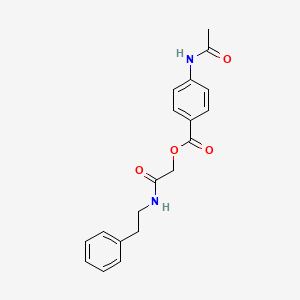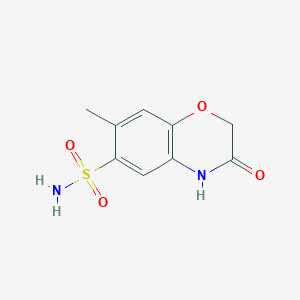![molecular formula C20H19ClN4O4 B2948909 3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 403650-10-2](/img/structure/B2948909.png)
3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a carbohydrazide group, a chlorophenyl group, and a trimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the methylidene group could introduce some degree of planarity to the molecule, while the various substituents could influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the carbohydrazide group could be involved in condensation reactions. The chlorophenyl and trimethoxyphenyl groups might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbohydrazide group and the aromatic rings could influence its solubility, while the molecular weight and shape could affect its physical state at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives are synthesized through various chemical reactions, often involving cyclization and condensation steps. For example, vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on similar compounds to understand their physical, chemical, and biological properties (Pillai et al., 2017). These studies provide insight into the compound's stability, electronic structure, and reactivity, which are essential for tailoring these molecules for specific applications.
Biological Applications
Pyrazole derivatives exhibit a wide range of biological activities, making them valuable in drug design and pharmacology. For instance, novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activities, showing potent to weak antimicrobial effects against various bacteria and fungi (Ningaiah et al., 2014). Additionally, pyrazole carbohydrazide derivatives have been synthesized and characterized for their in vitro antidiabetic and antioxidant activities, revealing potential for anti-diabetic applications (Karrouchi et al., 2020).
Material Science Applications
In material science, pyrazole derivatives have been investigated for their corrosion inhibition properties. A study on carbohydrazide-pyrazole compounds demonstrated their effectiveness in protecting mild steel against corrosion in acidic solutions, highlighting their potential as corrosion inhibitors (Paul et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-27-17-10-19(29-3)18(28-2)8-12(17)11-22-25-20(26)16-9-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSWSUQACLRRX-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2948826.png)


![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)



![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2948836.png)
![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2948837.png)
![2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2948838.png)

![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2948843.png)


